3-(2,3-dihydro-1-benzofuran-5-yl)-N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]propanamide
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Overview
Description
3-(2,3-dihydro-1-benzofuran-5-yl)-N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]propanamide is a complex organic compound that features a benzofuran ring, a pyrazole ring, and a tetrahydrothiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-dihydro-1-benzofuran-5-yl)-N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]propanamide typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran and pyrazole intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include organometallic catalysts, solvents like dichloromethane, and bases such as triethylamine. The reaction conditions often require controlled temperatures and inert atmospheres to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-(2,3-dihydro-1-benzofuran-5-yl)-N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
3-(2,3-dihydro-1-benzofuran-5-yl)-N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]propanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. The exact pathways depend on the specific application and the biological system .
Comparison with Similar Compounds
Similar Compounds
- 2,3-dihydro-1-benzofuran-5-yl(piperidin-4-yl)methanone
- 1-(4-bromophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole-5-carboxylic acid
Uniqueness
Compared to similar compounds, 3-(2,3-dihydro-1-benzofuran-5-yl)-N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]propanamide stands out due to its unique combination of functional groups and structural features
Properties
Molecular Formula |
C19H23N3O4S |
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Molecular Weight |
389.5 g/mol |
IUPAC Name |
3-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-(1,1-dioxothiolan-3-yl)-5-methylpyrazol-3-yl]propanamide |
InChI |
InChI=1S/C19H23N3O4S/c1-13-10-18(22(21-13)16-7-9-27(24,25)12-16)20-19(23)5-3-14-2-4-17-15(11-14)6-8-26-17/h2,4,10-11,16H,3,5-9,12H2,1H3,(H,20,23) |
InChI Key |
VOARPNGQYQCECG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)CCC2=CC3=C(C=C2)OCC3)C4CCS(=O)(=O)C4 |
Origin of Product |
United States |
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